molecular formula C11H12N2O B2795089 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2210051-31-1

6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2795089
CAS No.: 2210051-31-1
M. Wt: 188.23
InChI Key: AHWRIUPKDCVKDU-UHFFFAOYSA-N
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Description

6-Cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine is a sophisticated bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused pyrrolo[3,4-b]pyridine core, a privileged scaffold recognized for its diverse biological activities and presence in pharmacologically active substances . The core structure is a diaza-analogue of isoindolin-1-one, which is the structural foundation of various natural and synthetic bioactive agents . The specific substitution with a cyclopropanecarbonyl group at the 6-position is a key structural modification, as cyclopropane motifs are known in medicinal chemistry to fine-tune properties such as metabolic stability, lipophilicity, and conformational geometry. The pyrrolo[3,4-b]pyridine scaffold has demonstrated considerable potential in anticancer research. Polyheterocyclic systems based on this framework, such as pyrrolo[3,4-b]pyridin-5-ones, have been synthesized via efficient multicomponent reactions and evaluated in vitro against human epithelial cervical carcinoma cell lines (SiHa, HeLa, CaSki), with several derivatives exhibiting significant cytotoxicity . Furthermore, related bicyclic derivatives based on fused pyrrole and pyridine rings have been investigated as modulators of specific biological targets, including the GABAA α5 receptor, indicating potential applications in neuroscience . This compound is presented as a high-quality building block for constructing novel molecular libraries. It is intended for use in exploratory research and early-stage drug discovery programs, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

cyclopropyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(8-3-4-8)13-6-9-2-1-5-12-10(9)7-13/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWRIUPKDCVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a cascade process that includes Ugi-3CR (Ugi three-component reaction), aza Diels-Alder reaction, N-acylation, and aromatization . This method allows for the efficient assembly of the polysubstituted pyrrolo[3,4-b]pyridine core with good yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 6 significantly influences solubility, logP, and molecular interactions. Below is a comparative analysis:

Compound Name Substituent Molecular Weight XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
6-Cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Cyclopropanecarbonyl ~235 (estimated) ~1.2 3 ~50 (estimated) N/A
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Benzyl 210.27 2.8 2 28.7
6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl + dione 238.24 1.7 4 50.3
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine HCl Trifluoromethyl 217.78 ~2.5 2 ~30 (estimated)

Key Observations :

  • Cyclopropanecarbonyl vs. Benzyl : The cyclopropane group reduces hydrophobicity (lower logP vs. benzyl) but increases polarity due to the carbonyl group, enhancing solubility in polar solvents .
  • Dione Derivatives : The 5,7-dione substitution (as in ) introduces two ketone groups, increasing hydrogen-bond acceptors and polar surface area, which may improve binding to biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-b]pyridine core in 6-cyclopropanecarbonyl derivatives?

  • Methodological Answer : The pyrrolo[3,4-b]pyridine scaffold is typically synthesized via cross-coupling reactions (e.g., Pd-catalyzed coupling) or cyclization of pyridine dicarboxylic acid derivatives. For example, 2,3-pyridine dicarboxylic acid can undergo cyclization with propargylamine to form the bicyclic core, followed by cyclopropanecarbonyl group introduction via nucleophilic acyl substitution .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Core FormationPropargylamine, DMF, 80°C65–70
AcylationCyclopropanecarbonyl chloride, Et₃N85

Q. How can researchers verify the structural integrity of 6-cyclopropanecarbonyl-pyrrolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration), ¹H/¹³C NMR (to confirm substituent positions and cyclopropane geometry), and HRMS (for molecular weight validation). For example, X-ray studies on related compounds (e.g., 6-benzyl analogs) confirmed the bicyclic system’s planarity .

Q. What in vitro assays are suitable for preliminary biological screening of this compound class?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase inhibition : Use FGFR1 or EGFR enzymatic assays (IC₅₀ determination) .
  • Antibacterial activity : MIC testing against Gram-positive pathogens (e.g., S. aureus) due to halogen-substituted analogs’ efficacy .
  • Receptor modulation : Calcium flux assays for M4 muscarinic receptor activity .

Advanced Research Questions

Q. How do substituents at the 6-position (e.g., cyclopropanecarbonyl vs. benzyl) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with varied 6-position groups. For example:

SubstituentTarget ActivityIC₅₀ (nM)Reference
CyclopropanecarbonylFGFR1 inhibition12.3
BenzylM4 receptor modulation48.7
MethoxybenzylAntibacterial (MIC)2.1 µg/mL
  • Key Insight : Cyclopropanecarbonyl enhances steric bulk and lipophilicity, improving kinase binding , while benzyl groups favor receptor allostery .

Q. What computational approaches can predict the binding mode of this compound with kinase targets?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina with FGFR1 crystal structures (PDB: 3RHX) to identify key interactions (e.g., cyclopropane’s van der Waals contacts).

MD simulations : Assess binding stability (100 ns trajectories) using AMBER to validate hydrogen bonding with catalytic Lys514 .

QSAR modeling : Train models on pyrrolo[3,4-b]pyridine datasets to predict activity cliffs .

Q. How can conflicting data on cyclopropane ring stability under basic conditions be resolved?

  • Methodological Answer : Address contradictions via:

  • Controlled stability studies : Monitor degradation (HPLC) at pH 7–12 to identify optimal synthetic conditions (e.g., pH 9.5 minimizes ring opening) .
  • Isotopic labeling : Use ¹³C-labeled cyclopropane to track ring integrity via NMR during reactions .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for chloro-substituted analogs, while others show limited efficacy?

  • Resolution : Discrepancies arise from:

  • Bacterial strain specificity : Chloro-substituted derivatives show MIC ≤ 1 µg/mL against S. aureus but >32 µg/mL for E. coli due to outer membrane permeability barriers .
  • Assay conditions : Variances in cation-adjusted Mueller-Hinton broth vs. RPMI media alter compound solubility .

Key Recommendations for Researchers

  • Synthesis Optimization : Adopt in situ resolution (as in ) to bypass intermediate isolation, improving yield (≥90%) and purity (≥98%) .
  • Biological Profiling : Combine kinase screening with metabolic stability assays (e.g., human liver microsomes) to prioritize lead compounds .
  • Data Reproducibility : Standardize assay protocols (CLSI guidelines for MIC) and share raw spectral data via repositories like ChemRxiv.

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